2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the reaction of 4-fluoroaniline with o-phenylenediamine under specific conditions to form the benzodiazole core. This intermediate is then reacted with ethyl chloroacetate to introduce the ethanamine chain. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazoles.
Scientific Research Applications
2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)ethan-1-amine
- 1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 2-(3-(piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride stands out due to its unique benzodiazole core and the presence of both a fluorophenyl group and an ethanamine chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H16Cl2FN3 |
---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-[6-(4-fluorophenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C15H14FN3.2ClH/c16-12-4-1-10(2-5-12)11-3-6-13-14(9-11)19-15(18-13)7-8-17;;/h1-6,9H,7-8,17H2,(H,18,19);2*1H |
InChI Key |
YPNLWSDIXUBFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)N=C(N3)CCN)F.Cl.Cl |
Origin of Product |
United States |
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